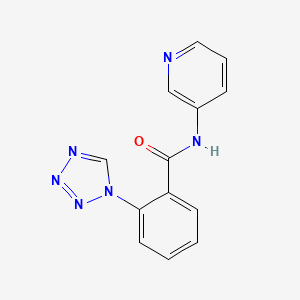
N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a tetrazole-based molecule that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
科学的研究の応用
N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit a wide range of biological activities, making it a promising candidate for various therapeutic applications. One of the most significant research applications of this compound is in the field of oncology. Studies have shown that N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide exhibits potent anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
作用機序
The mechanism of action of N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but studies have suggested that it exerts its biological effects by modulating various signaling pathways. One of the primary signaling pathways targeted by this compound is the NF-κB pathway, which plays a crucial role in inflammation and cancer. N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to inhibit the activation of NF-κB, thereby reducing inflammation and inhibiting tumor growth.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor effects, N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its potent biological activity. This compound has been found to exhibit significant anti-inflammatory and anti-tumor effects at relatively low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide can induce cell death in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new cancer therapies based on this compound. Studies have shown that N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide can enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other areas, such as neurodegenerative diseases and autoimmune disorders.
合成法
The synthesis of N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide involves a multi-step process that begins with the reaction of 3-pyridinylboronic acid with 2-bromo-1-(1H-tetrazol-1-yl)benzene. This reaction results in the formation of 3-pyridinyl-2-(1H-tetrazol-1-yl)benzene, which is then reacted with benzoyl chloride to yield N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide. The final product is purified using column chromatography and characterized using spectroscopic techniques.
特性
IUPAC Name |
N-pyridin-3-yl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(16-10-4-3-7-14-8-10)11-5-1-2-6-12(11)19-9-15-17-18-19/h1-9H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFZYVAENNAEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-(3-ethoxy-4-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6129210.png)
![5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6129216.png)
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6129219.png)
![methyl 3-chloro-6-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B6129222.png)
![1-acetyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-piperidinamine](/img/structure/B6129234.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6129247.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6129251.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)

![propyl 2-[(2,4-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6129298.png)
![2-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6129319.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129327.png)